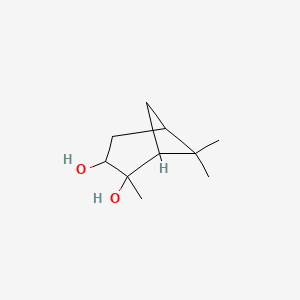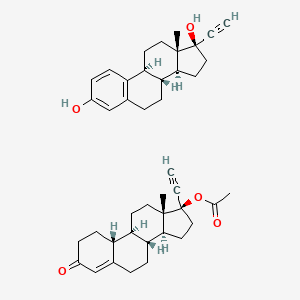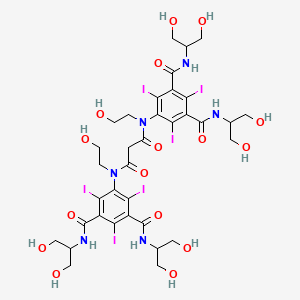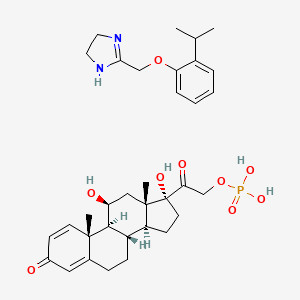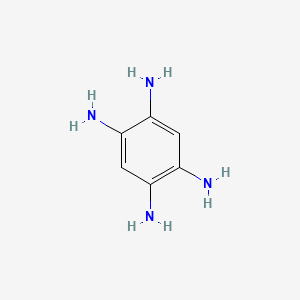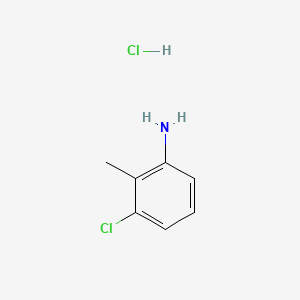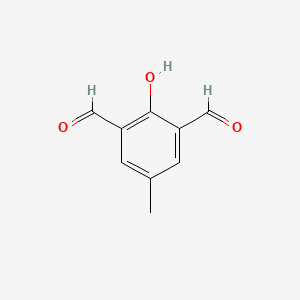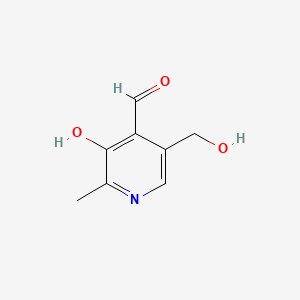
吡哆醛
概述
描述
吡哆醛是维生素B6的天然形式之一,维生素B6是一种水溶性维生素,对多种生物功能至关重要吡哆醛对氨基酸、葡萄糖和脂类的代谢至关重要,它作为多种酶促反应的辅酶,主要以其磷酸化形式,即吡哆醛5'-磷酸存在 .
科学研究应用
吡哆醛及其衍生物在科学研究中具有多种应用:
化学: 用作有机合成的试剂和多种酶促反应的辅酶。
生物学: 在氨基酸代谢、神经递质合成和糖原分解中发挥作用。
医学: 用于治疗维生素B6缺乏症、癫痫和某些代谢紊乱。
工业: 用于生产药物、膳食补充剂和强化食品 .
作用机制
吡哆醛主要通过其活性形式吡哆醛5'-磷酸发挥作用。这种辅酶参与140多种酶促反应,包括氨基酸的转氨基作用、脱羧作用和外消旋作用。this compound5'-磷酸与酶中赖氨酸残基的ε-氨基形成席夫碱,促进各种生化转化。 它充当电子汇,稳定反应中间体并使氨基的转移成为可能 .
生化分析
Biochemical Properties
Pyridoxal acts as a coenzyme in many biochemical reactions, particularly those involving amino acids. It interacts with enzymes such as aminotransferases, decarboxylases, and racemases. These interactions are crucial for the catalysis of transamination, decarboxylation, and racemization reactions. Pyridoxal forms a Schiff base with the amino group of the substrate, facilitating the transfer of functional groups and the stabilization of reaction intermediates .
Cellular Effects
Pyridoxal influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid, which are critical for cell signaling in the nervous system. Pyridoxal also affects gene expression by modulating the activity of transcription factors and enzymes involved in DNA synthesis and repair .
Molecular Mechanism
The molecular mechanism of pyridoxal involves its role as a coenzyme in enzymatic reactions. Pyridoxal binds to the active site of enzymes, forming a Schiff base with the substrate. This interaction facilitates the transfer of functional groups and the stabilization of reaction intermediates. Pyridoxal can also act as an electron sink, stabilizing carbanionic intermediates and facilitating the cleavage of chemical bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyridoxal can change over time due to its stability and degradation. Pyridoxal is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that pyridoxal can have sustained effects on cellular function, including the modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of pyridoxal vary with different dosages in animal models. At low doses, pyridoxal is essential for normal cellular function and metabolism. At high doses, it can have toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where pyridoxal exhibits beneficial effects up to a certain dosage, beyond which adverse effects occur .
准备方法
合成路线和反应条件
吡哆醛可以通过对吡哆醇或吡哆醇盐酸盐进行选择性氧化来合成。该过程涉及使用水作为反应溶剂,并使用包含氧源、催化剂、无机盐和胺配体的催化氧化体系。 该方法具有转化率高、选择性好、反应条件温和、操作简便、成本低廉和环境友好等优点 .
工业生产方法
在工业生产中,吡哆醛盐酸盐通常通过将吡哆醇盐酸盐溶解在盐酸中并加入活性二氧化锰来合成。 将混合物搅拌并在55°C下加热以促进反应 .
化学反应分析
反应类型
吡哆醛会发生多种化学反应,包括:
氧化: 吡哆醛可以被氧化成吡哆醛5'-磷酸。
还原: 它可以被还原成吡哆醇。
取代: 吡哆醛可以参与取代反应,与氨基酸形成席夫碱。
常用试剂和条件
氧化: 具有氧源、催化剂、无机盐和胺配体的催化氧化体系。
还原: 硼氢化钠等还原剂。
取代: 氨基酸和其他亲核试剂。
主要产物
氧化: this compound5'-磷酸。
还原: 吡哆醇。
取代: 席夫碱和其他衍生物
相似化合物的比较
吡哆醛是维生素B6家族的一部分,其中包括吡哆醇和吡哆胺。这些化合物具有吡啶环结构,可以在生物系统中相互转化。吡哆醛5'-磷酸在它们之中具有最高的生物活性,使其在作为辅酶的广泛作用中独树一帜。其他类似的化合物包括:
吡哆胺: 维生素B6的另一种形式,参与氨基酸代谢。
吡哆醇5'-磷酸: 吡哆醇的磷酸化形式。
吡哆胺5'-磷酸: 吡哆胺的磷酸化形式 .
吡哆醛的独特性在于它能够形成this compound5'-磷酸,这对许多酶促反应和代谢途径至关重要。
属性
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADKZDMFGJYCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046020 | |
| Record name | Pyridoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyridoxal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
500.0 mg/mL | |
| Record name | Pyridoxal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000162 [mmHg] | |
| Record name | Pyridoxal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17038 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Pyridoxal is the precursor to pyridoxal phosphate. Pyridoxal 5'-phosphate is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemogloblin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA). | |
| Record name | Pyridoxal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66-72-8 | |
| Record name | Pyridoxal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridoxal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3THM379K8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyridoxal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165 °C | |
| Record name | Pyridoxal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pyridoxal interact with enzymes?
A1: Pyridoxal, often in its phosphorylated form, pyridoxal 5'-phosphate (PLP), acts as a cofactor for over 140 enzymes, primarily those involved in amino acid metabolism [, , , , , , , , ]. It typically forms a Schiff base with a lysine residue in the enzyme's active site [, , , ].
Q2: What role does pyridoxal 5'-phosphate (PLP) play in enzymatic reactions?
A2: PLP participates in a diverse array of enzymatic reactions, including transamination, decarboxylation, racemization, and elimination reactions, all of which are crucial for amino acid metabolism and neurotransmitter synthesis [, , , , , , , ].
Q3: Can you provide specific examples of enzymes that require pyridoxal 5'-phosphate for activity?
A3: Examples include aspartate aminotransferase, glutamate decarboxylase, ornithine aminotransferase, and tyrosine phenol-lyase [, , , , , , ]. These enzymes play crucial roles in amino acid metabolism and neurotransmitter synthesis.
Q4: How does pyridoxal deficiency affect enzyme function and what are the downstream consequences?
A4: Pyridoxal deficiency can lead to decreased activity of PLP-dependent enzymes [, , ]. This can disrupt amino acid metabolism and neurotransmitter synthesis, potentially contributing to various neurological and physiological issues [, , ].
Q5: What is the significance of the interaction between pyridoxal 5'-phosphate and the recBC enzyme of E. coli?
A5: Research shows that pyridoxal 5'-phosphate can inhibit the DNA-hydrolyzing and ATPase activities of the recBC enzyme by binding to a lysine residue within the DNA binding site []. This finding sheds light on the enzyme's structure and mechanism.
Q6: What is the molecular formula and weight of pyridoxal?
A6: Pyridoxal has the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol.
Q7: What are the characteristic spectroscopic properties of pyridoxal and its derivatives?
A7: Pyridoxal and its derivatives exhibit distinct absorption spectra. For instance, pyridoxal-P bound to enzymes typically shows absorption peaks around 420 nm and 330 nm [, ]. Upon reduction with sodium borohydride, the 420 nm peak disappears, indicating the reduction of the Schiff base formed with the enzyme [, ].
Q8: How can spectroscopic techniques be used to study pyridoxal-enzyme interactions?
A8: Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, can be employed to monitor the formation and breakdown of the Schiff base between pyridoxal (or its derivatives) and enzymes, providing insights into binding kinetics and enzyme mechanisms [, , , ].
Q9: What is the role of the phosphate group in pyridoxal 5'-phosphate during enzymatic catalysis?
A9: Studies suggest that the phosphate group of PLP plays a crucial role in catalysis by acting as a proton acceptor or donor during the enzymatic reaction [, ]. 31P-NMR studies have provided valuable insights into the ionization states and the environment of the phosphate group during different stages of the catalytic cycle [].
Q10: How can pyridoxal be used in the synthesis of unnatural amino acids and chiral diamines?
A10: Chiral pyridoxal derivatives have been developed as catalysts for asymmetric transamination reactions, enabling the synthesis of unnatural D-amino acids []. Additionally, chiral pyridoxamine models have been employed for the stereospecific synthesis of chiral diamines [].
Q11: How do structural modifications of pyridoxal analogs affect their interaction with pyridoxal kinase?
A11: Research has shown that modifications to the pyridoxal structure can significantly impact its interaction with pyridoxal kinase. For example, replacing the 4'-aldehyde group with an oxime group, as in pyridoxal 5'-phosphate oxime-O-acetic acid (PLPOAA), reduces the binding affinity to the enzyme []. Additionally, the presence of a methyl group at position 6 of pyridoxal analogs has been found to decrease the catalytic efficiency of the resulting holoenzyme complexes [].
Q12: Can you provide examples of pyridoxal analogs that act as inhibitors of pyridoxal-dependent enzymes?
A12: Pyridoxal 5'-phosphate oxime-O-acetic acid (PLPOAA) is a known inhibitor of glutamate decarboxylase []. Similarly, carbonyl reagents like hydrazine, hydroxylamine, and isoniazid inhibit both pyridoxal kinase and glutamate decarboxylase [].
Q13: How does the structure of methylxanthines influence their inhibitory activity towards pyridoxal kinase?
A13: Studies have shown that theophylline acts as a competitive inhibitor of pyridoxal kinase, while the presence of a methyl group in caffeine reduces its inhibitory potency []. Interestingly, the addition of hydroxyethyl, hydroxypropyl, or dihydroxypropyl groups to theophylline completely abolishes its inhibitory effect []. These findings highlight the importance of specific structural features for interaction with the enzyme.
Q14: What factors can affect the stability of pyridoxal and its derivatives?
A14: Pyridoxal and its derivatives, particularly PLP, can be sensitive to degradation under certain conditions, such as heat, light, and extreme pH.
Q15: How can the stability of pyridoxal 5'-phosphate be enhanced in enzyme preparations?
A15: The presence of its apoenzyme often enhances the stability of PLP. For example, in the case of O-acetylserine-O-acetylhomoserine sulfhydrylase, binding of PLP to the apoenzyme increases its resistance to inactivation by heat, urea, and trypsin []. This protective effect is likely due to conformational changes induced upon cofactor binding.
Q16: What challenges are associated with pyridoxal phosphate (PLP) delivery as a therapeutic agent?
A16: Delivering PLP directly as a therapeutic agent poses challenges due to its instability and limited ability to cross the blood-brain barrier.
Q17: Are there strategies to improve the delivery of pyridoxal phosphate to the brain?
A17: Research is exploring strategies such as prodrugs and nanoparticle-based delivery systems to enhance PLP delivery to the brain and improve its therapeutic potential for neurological disorders.
Q18: How can pyridoxal phosphate levels be measured in biological samples?
A18: Plasma and erythrocyte PLP levels can be measured using various analytical techniques, including high-performance liquid chromatography (HPLC) []. These measurements can provide insights into an individual's vitamin B6 status.
Q19: What is the significance of altered pyridoxal phosphate levels in certain disease states?
A19: Altered PLP levels have been observed in various neurological and metabolic disorders. For instance, decreased PLP levels in the brain are associated with impaired GABAergic neurotransmission in hepatic encephalopathy [].
Q20: What analytical techniques are commonly employed to study pyridoxal and its interactions?
A20: Researchers utilize techniques like UV-Vis spectroscopy, fluorescence spectroscopy, HPLC, and 31P-NMR spectroscopy to characterize pyridoxal and its interactions with enzymes and other biomolecules [, , , , , ].
Q21: What are some key historical milestones in pyridoxal research?
A21: The discovery of pyridoxal's role as a coenzyme for transamination reactions in the 1940s was a landmark event []. Subsequent research has significantly expanded our understanding of the diverse roles of PLP-dependent enzymes in various metabolic pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
